molecular formula C24H32N2O6S B2694365 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 922134-16-5

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2694365
CAS No.: 922134-16-5
M. Wt: 476.59
InChI Key: RYMCTTZHEUWZMX-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The structure features a 7-membered oxazepine ring substituted with isopentyl and dimethyl groups at position 5, a ketone at position 4, and a 2,4-dimethoxybenzenesulfonamide group at position 6.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6S/c1-16(2)11-12-26-19-13-17(7-9-20(19)32-15-24(3,4)23(26)27)25-33(28,29)22-10-8-18(30-5)14-21(22)31-6/h7-10,13-14,16,25H,11-12,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMCTTZHEUWZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps:

  • Preparation of the benzo[b][1,4]oxazepine core .
  • Introduction of isopentyl and dimethyl groups .
  • Formation of the sulfonamide group through sulfonation reactions.

Specific reaction conditions such as temperature and solvent choice are optimized to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or a receptor modulator , influencing pathways related to signal transduction and metabolic processes. The compound's structural characteristics allow it to bind effectively to specific sites on target proteins, modulating their activity.

Antitumor Activity

Recent studies have indicated that compounds similar in structure exhibit significant antitumor properties:

  • Cytotoxicity : In vitro studies show that derivatives of the oxazepine structure can induce apoptosis in cancer cell lines such as glioblastoma and breast adenocarcinoma at low concentrations (nanomolar range) .
  • Mechanisms of Cell Death : Morphological changes indicative of apoptosis were observed, including cell shrinkage and chromatin condensation. Oxidative stress was identified as a contributing factor to cell death in these studies .

Study 1: Anticancer Potential

A study evaluating the cytotoxic effects of related compounds demonstrated:

  • IC50 Values : Several derivatives showed IC50 values in the nanomolar range against glioblastoma multiforme.
  • Comparative Efficacy : The tested compounds exhibited higher antitumor activity than conventional chemotherapeutics like etoposide .

Study 2: Pharmacokinetics

Research into the pharmacokinetics of similar thiosemicarbazones revealed:

  • Biodistribution Studies : Radiolabeled derivatives were used to track distribution in animal models bearing tumors. Results indicated rapid clearance from the bloodstream and significant kidney excretion .

Data Summary

Biological ActivityObservationsReference
CytotoxicityInduces apoptosis in glioblastoma cells
IC50 ValuesNanomolar range against breast adenocarcinoma
PharmacokineticsRapid blood clearance; primary excretion via kidneys

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[b][1,4]oxazepine Derivatives

Compound Core Structure Position 5 Substituents Position 7 Substituents Key Functional Groups
Target Compound Benzo[b][1,4]oxazepine Isopentyl, dimethyl 2,4-dimethoxybenzenesulfonamide Ketone, sulfonamide
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid Benzo[b][1,4]oxazine None Acetic acid Ketone, carboxylic acid

Spectroscopic Characterization

NMR data for structurally related compounds (e.g., ) suggest that key regions (e.g., aromatic protons, oxazepine ring protons) would exhibit distinct chemical shifts. For instance:

  • Region A (positions 39–44) : In analogues like Rapa and compounds 1/7, chemical shifts in this region reflect substituent-induced changes in electron density . The target compound’s 2,4-dimethoxybenzenesulfonamide group is expected to deshield nearby protons due to electron-withdrawing effects.
  • Region B (positions 29–36) : The isopentyl and dimethyl groups may shield protons in this region, contrasting with unsubstituted derivatives .

Table 2: Hypothetical NMR Chemical Shift Comparison

Proton Region Target Compound (ppm) Unsubstituted Analogue (ppm) Notes
Aromatic (H-7邻位) ~7.2–7.5 ~6.8–7.1 Deshielding due to sulfonamide
Oxazepine Ring (H-5) ~3.8–4.2 ~3.5–3.7 Shielding by isopentyl group

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, insights can be inferred from similar compounds:

  • Sulfonamide-containing derivatives: Compounds with benzenesulfonamide groups often exhibit inhibitory activity against enzymes (e.g., carbonic anhydrase) due to sulfonamide-Zn²⁺ interactions . The 2,4-dimethoxy groups may enhance membrane permeability compared to non-methoxy analogues.
  • Oxazepine core : The rigidity of the benzo[b][1,4]oxazepine ring may improve metabolic stability relative to flexible open-chain analogues.

Lumping Strategy in Predictive Modeling

highlights the lumping of structurally similar compounds to predict physicochemical properties . The target compound could be grouped with other benzo[b][1,4]oxazepine sulfonamides in computational models, assuming shared properties like logP (hydrophobicity) and pKa (acidity). However, its unique substituents may necessitate separate validation.

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